molecular formula C20H22N2O10 B1605664 Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro- CAS No. 32082-45-4

Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-

Cat. No. B1605664
CAS RN: 32082-45-4
M. Wt: 450.4 g/mol
InChI Key: JLRXOTNWTNNRCW-UHFFFAOYSA-N
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Description

“Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-” is a chemical compound with the formula C20H24O6 . It’s a type of crown ether, a class of compounds known for their ability to form complexes with various cations .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains two benzene rings (the “dibenzo” part of the name), and an 18-membered ring containing six oxygen atoms (the “hexaoxacyclooctadecin” part of the name) .

Scientific Research Applications

Pharmacokinetics and Human Exposure

  • Human Pharmacokinetics of Polycyclic Aromatic Hydrocarbons (PAHs) : A study on Dibenzo(def,p)chrysene (DBC), a related high molecular weight PAH, investigated its pharmacokinetics in humans. The study found that DBC was eliminated rapidly in humans, similar to most PAHs in animals, compared to other hydrophobic persistent organic pollutants. This study provides a foundation for understanding the disposition of high molecular weight PAHs in humans, which could be relevant for risk assessment paradigms (Madeen et al., 2014).

Environmental Impact and Toxicity

  • Impact of Dioxins and Polychlorinated Biphenyls (PCBs) : Research has shown that dioxins and PCBs can alter thyroid hormone homeostasis. A study analyzing the effects of dioxins and PCBs on thyroid hormone status in pregnant women and their infants found that higher levels of these compounds in human milk correlated significantly with lower plasma levels of maternal thyroid hormones and with higher plasma TSH levels in infants. This suggests that elevated levels of dioxins and PCBs can alter human thyroid hormone status, which may be relevant for compounds with similar properties (Koopman‐Esseboom et al., 1994).

Pharmacological Applications

  • Antibacterial Activity : Dicloxacillin, a semisynthetic penicillin antibiotic, has demonstrated antimicrobial activity against a variety of gram-positive bacteria. A pharmacokinetic study in healthy Chinese volunteers revealed that dicloxacillin was safe and well tolerated, displaying linear increases in maximum plasma concentration and area under the curve with dose increases. This study's findings on dicloxacillin's pharmacokinetics and safety could inform the use of structurally or functionally related compounds in antibacterial applications (Wu et al., 2015).

Mechanism of Action

The mechanism of action of crown ethers involves the formation of complexes with cations. The oxygen atoms in the ether ring can donate electron pairs to the cation, forming a stable complex .

properties

IUPAC Name

11,24-dinitro-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O10/c23-21(24)15-1-3-17-19(13-15)31-11-7-28-6-10-30-18-4-2-16(22(25)26)14-20(18)32-12-8-27-5-9-29-17/h1-4,13-14H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRXOTNWTNNRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])OCCOCCOC3=C(C=C(C=C3)[N+](=O)[O-])OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326951
Record name NSC623699
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32082-45-4
Record name NSC623699
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-
Reactant of Route 2
Reactant of Route 2
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-
Reactant of Route 3
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-
Reactant of Route 4
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-
Reactant of Route 5
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-
Reactant of Route 6
Dibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin, 6,7,9,10,17,18,20,21-octahydro-2,13-dinitro-

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